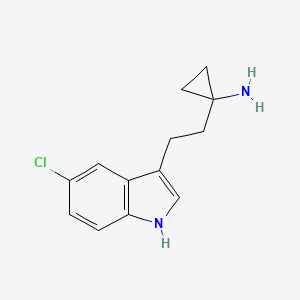
1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a cyclopropanamine group attached to an indole ring, which is further substituted with a chlorine atom at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated at the 5-position using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.
Attachment of the Cyclopropanamine Group: The final step involves the alkylation of the chlorinated indole with cyclopropanamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine can undergo various chemical reactions:
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Indole oxides.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(5-Fluoro-1H-indol-3-yl)ethyl)cyclopropanamine
- 1-(2-(5-Bromo-1H-indol-3-yl)ethyl)cyclopropanamine
- 1-(2-(5-Methyl-1H-indol-3-yl)ethyl)cyclopropanamine
Uniqueness
1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine is unique due to the presence of the chlorine atom at the 5-position of the indole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C13H15ClN2 |
|---|---|
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H15ClN2/c14-10-1-2-12-11(7-10)9(8-16-12)3-4-13(15)5-6-13/h1-2,7-8,16H,3-6,15H2 |
InChI-Schlüssel |
KNYYAGGOOSTRGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCC2=CNC3=C2C=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine](/img/structure/B15222170.png)
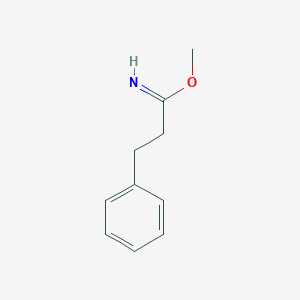
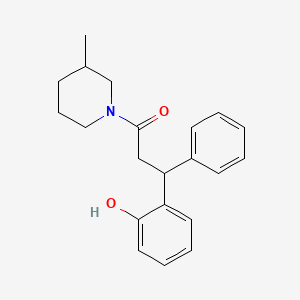
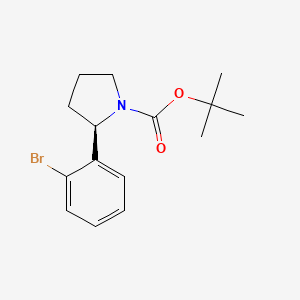
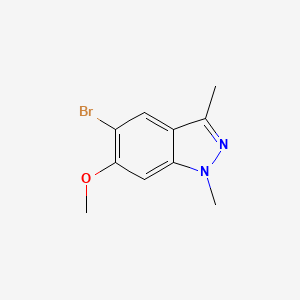
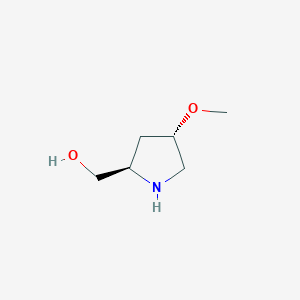




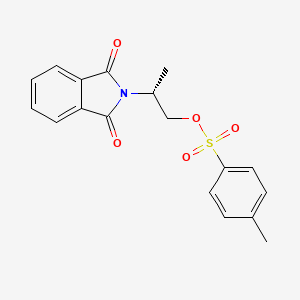
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-ol](/img/structure/B15222235.png)
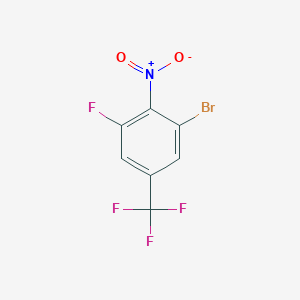
![1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15222256.png)
